- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

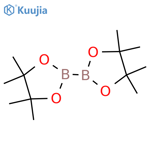

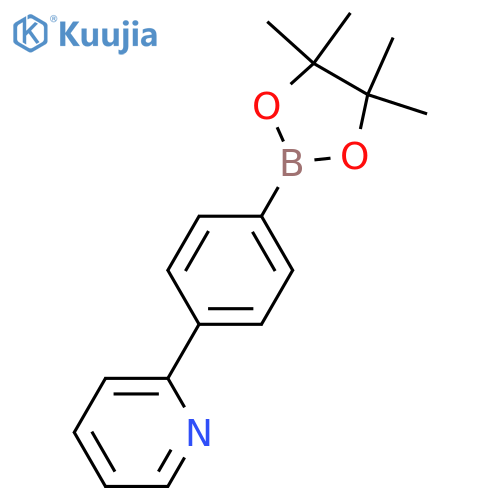

Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

908350-80-1 structure

Nombre del producto:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Número CAS:908350-80-1

MF:C17H20BNO2

Megavatios:281.157204627991

MDL:MFCD11973624

CID:69435

PubChem ID:53482118

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Propiedades químicas y físicas

Nombre e identificación

-

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 2-(4-Phenylboronic acid pinacol ester)pyridine

- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER

- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester

- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester

- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine

- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- QC-4308

- 4-(2-Pyridinyl)phenylboronicacidpinacolester

- AMBA00085

- BCP22851

- BCP9000139

- AM85962

- OR360137

- ST2409309

- AX8165818

- AB0049782

- W9341

- 350P801

- (4-(PYRIDI

- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane

-

- MDL: MFCD11973624

- Renchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3

- Clave inchi: CMGIUUPUDMXXLT-UHFFFAOYSA-N

- Sonrisas: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Atributos calculados

- Calidad precisa: 281.15900

- Masa isotópica única: 281.1587090 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 21

- Cuenta de enlace giratorio: 2

- Complejidad: 348

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Peso molecular: 281.2

- Superficie del Polo topológico: 31.4

Propiedades experimentales

- Denso: 1.09

- índice de refracción: 1.55

- PSA: 31.35000

- Logp: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condiciones de almacenamiento:Store at room temperature

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 092159-250mg |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 250mg |

£18.00 | 2022-03-01 | |

| Fluorochem | 092159-1g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 1g |

£44.00 | 2022-03-01 | |

| Enamine | EN300-317166-0.25g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 95% | 5g |

¥710.0 | 2023-09-06 | |

| Apollo Scientific | OR360137-5g |

4-(2-Pyridinyl)phenylboronic acid, pinacol ester |

908350-80-1 | 98% | 5g |

£116.00 | 2025-02-20 | |

| abcr | AB437620-1g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

908350-80-1 | 95% | 1g |

€99.80 | 2025-03-19 | |

| Enamine | EN300-317166-5g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95% | 5g |

$127.0 | 2023-09-05 | |

| Enamine | EN300-317166-0.05g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| TRC | T890513-500mg |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 500mg |

$ 340.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D509341-5g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 97% | 5g |

$515 | 2024-05-24 |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

Referencia

- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C

Referencia

- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C

Referencia

- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Referencia

- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C

Referencia

- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt

Referencia

- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Referencia

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

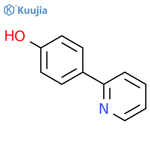

- 4-(Pyridin-2-yl)phenol

- Bis(pinacolato)diborane

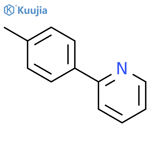

- 2-(p-Tolyl)pyridine

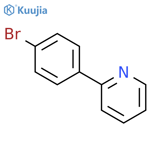

- 2-(4-Bromophenyl)pyridine

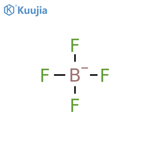

- Borate(1-),tetrafluoro-

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Literatura relevante

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Productos relacionados

- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1806857-31-7(Ethyl 4-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate)

- 2229423-30-5(3-(azidomethyl)-1,1-dimethylcyclohexane)

- 905694-00-0(N-(2,4-difluorophenyl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

- 946342-97-8(4-methyl-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylbenzene-1-sulfonamide)

- 1806847-43-7(Ethyl 3-cyano-2-(difluoromethyl)-4-methylpyridine-5-acetate)

- 2228792-02-5(1-(3-nitro-1H-pyrazol-4-yl)prop-2-en-1-ol)

- 84331-16-8(2-fluoro-5-(oxiran-2-yl)pyridine)

- 1246815-59-7(5-Methyl Cytosine-13C,15N2 Hydrochloride)

- 33866-05-6(3-chloro-4-(fluorosulfonyl)benzoic acid)

Proveedores recomendados

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos